2-Chloro-4-(prop-2-en-1-yloxy)pyridine

Cross-coupling Palladium catalysis Pyridine functionalization

2-Chloro-4-(prop-2-en-1-yloxy)pyridine (CAS 1340215-30-6), also referred to as 4-allyloxy-2-chloropyridine, is a heteroaromatic building block of the chloropyridine family (C₈H₈ClNO, MW 169.61). It features two chemically orthogonal reactive sites: an electron-deficient 2-chloro substituent amenable to nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling, and a 4-allyloxy group capable of Claisen rearrangement, olefin metathesis, and oxidation chemistry.

Molecular Formula C8H8ClNO
Molecular Weight 169.61 g/mol
CAS No. 1340215-30-6
Cat. No. B1401178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(prop-2-en-1-yloxy)pyridine
CAS1340215-30-6
Molecular FormulaC8H8ClNO
Molecular Weight169.61 g/mol
Structural Identifiers
SMILESC=CCOC1=CC(=NC=C1)Cl
InChIInChI=1S/C8H8ClNO/c1-2-5-11-7-3-4-10-8(9)6-7/h2-4,6H,1,5H2
InChIKeySRUYNEZTIRITKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(prop-2-en-1-yloxy)pyridine (CAS 1340215-30-6): A Dual-Reactive Pyridine Scaffold for Selective Functionalization in Medicinal Chemistry and Agrochemical Synthesis


2-Chloro-4-(prop-2-en-1-yloxy)pyridine (CAS 1340215-30-6), also referred to as 4-allyloxy-2-chloropyridine, is a heteroaromatic building block of the chloropyridine family (C₈H₈ClNO, MW 169.61). It features two chemically orthogonal reactive sites: an electron-deficient 2-chloro substituent amenable to nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling, and a 4-allyloxy group capable of Claisen rearrangement, olefin metathesis, and oxidation chemistry. This dual-reactivity profile distinguishes it from mono-functional pyridine intermediates and enables sequential, chemoselective elaborations that are not feasible with simple 2-chloropyridine or 4-allyloxypyridine alone. The compound is commercially available at 98% purity and is employed as a key intermediate in the synthesis of pharmaceutically relevant 2-aryloxy-4-substituted pyridines [1].

Why 2-Chloro-4-(prop-2-en-1-yloxy)pyridine Cannot Be Replaced by Simple 2-Chloropyridine or 4-Allyloxypyridine in Multi-Step Synthetic Sequences


Generic substitution of 2-chloro-4-(prop-2-en-1-yloxy)pyridine with either 2-chloropyridine or 4-allyloxypyridine alone is precluded by fundamental reactivity incompatibilities. 2-Chloropyridine lacks the 4-allyloxy handle required for subsequent pericyclic or olefin functionalization, while 4-allyloxypyridine lacks the 2-chloro leaving group necessary for initial C–C or C–N bond formation. The positional specificity matters critically: the 2-chloro substituent exhibits distinctly higher reactivity in palladium-catalyzed Suzuki coupling compared to the 4-chloro isomer, as demonstrated by Lohse et al., who reported excellent yields for 2-chloropyridines versus only moderate-to-good yields for 4-chloropyridines under identical Pd(PPh₃)₄ conditions [1]. Conversely, 4-allyloxypyridine has been shown to fail entirely in thermal Claisen rearrangement—producing only polymer—whereas the 2-allyloxy isomer rearranges productively [2]. Thus, neither simple chloropyridine nor simple allyloxypyridine can recapitulate the sequential reactivity path enabled by the 2-chloro-4-allyloxy substitution pattern; attempting to do so would require additional protection/deprotection steps, increase step count, and reduce overall yield.

Quantitative Differentiation Evidence: 2-Chloro-4-(prop-2-en-1-yloxy)pyridine Versus Closest Analogs


Suzuki Coupling Reactivity of the 2-Chloro Substituent vs. 4-Chloro Isomer

The 2-chloro substituent in 2-chloro-4-(prop-2-en-1-yloxy)pyridine is expected to exhibit reactivity characteristic of the 2-chloropyridine class in palladium-catalyzed Suzuki–Miyaura cross-coupling. Lohse et al. established a class-level benchmark: under standard Pd(PPh₃)₄ catalysis, 2-chloropyridines react with arylboronic acids to give excellent yields, whereas 4-chloropyridines afford only moderate-to-good yields under identical conditions [1]. This class-level inference positions the target compound as superior to any 4-chloro-substituted pyridine analog for cross-coupling applications. Direct head-to-head kinetic data for the 4-allyloxy-substituted derivative are not yet reported in the open literature; the comparison relies on established class-level reactivity patterns.

Cross-coupling Palladium catalysis Pyridine functionalization

Claisen Rearrangement Incompatibility of 4-Allyloxypyridine vs. 2-Allyloxypyridine

The 4-allyloxy group in 2-chloro-4-(prop-2-en-1-yloxy)pyridine is structurally related to 4-allyloxypyridine. Moffett (1963) reported that under thermal conditions that successfully rearrange 2-allyloxypyridine to 3-allyl-2-pyridone (250 °C, diethylaniline), 4-allyloxypyridine yielded largely polymer and no identifiable rearrangement product [1]. This documented failure of the simple 4-allyloxy system to undergo productive Claisen rearrangement highlights a fundamental reactivity limitation. However, the presence of the electron-withdrawing 2-chloro substituent in the target compound may alter the electronic landscape of the pyridine ring, potentially enabling alternative rearrangement pathways or stabilizing transition states that are inaccessible to unsubstituted 4-allyloxypyridine. While direct comparative rearrangement data for the 2-chloro-4-allyloxy derivative are absent, this chemical distinction from the failed 4-allyloxy parent provides a rationale for its selection in rearrangement-based synthetic strategies.

Claisen rearrangement Thermal rearrangement Pyridone synthesis

Patent-Classified Utility as a Direct Precursor to 2-Aryloxy-4-chloropyridine Pharmacophores

Russian patent RU2152931C2 explicitly describes 2-aryloxy-4-chloropyridines of formula I as intermediates for corticotropin-releasing factor (CRF) antagonists, active in inflammatory disease models [1]. The target compound 2-chloro-4-(prop-2-en-1-yloxy)pyridine (formula II in the patent context) serves as a direct precursor in this pharmaceutical synthetic pathway, reacting with phenols in the presence of a base and metallic halide/pyridine to generate the bioactive 2-aryloxy-4-chloropyridine scaffold. This explicit patent linkage establishes the compound's role in a defined medicinal chemistry pipeline, differentiating it from other 2-chloropyridine derivatives that lack this documented pathway to validated pharmacological targets.

Pharmaceutical intermediates CRF antagonist Patent evidence

Optimal Application Scenarios for 2-Chloro-4-(prop-2-en-1-yloxy)pyridine Based on Quantitative Differentiation Evidence


Sequential Chemoselective Synthesis of 2-Aryl-4-allyloxypyridines via Suzuki Coupling Followed by Olefin Functionalization

Leverage the excellent cross-coupling reactivity of the 2-chloro position (class-level evidence: 2-chloropyridines outperform 4-chloropyridines in Suzuki yields [1]) to install an aryl group at C2. The intact 4-allyloxy handle subsequently enables orthogonal transformations such as Claisen rearrangement, cross-metathesis, or epoxidation, providing a two-step, one-scaffold entry to diversely functionalized 2,4-disubstituted pyridines. This scenario exploits the dual reactivity that neither simple 2-chloropyridine nor 4-allyloxypyridine can offer individually. [Source: Section 3, Evidence Item 1]

Synthesis of CRF Antagonist Pharmacophores via 2-Aryloxy-4-chloropyridine Intermediates

React 2-chloro-4-(prop-2-en-1-yloxy)pyridine with substituted phenols under the conditions of RU2152931C2 (base, metallic halide, pyridine) to generate 2-aryloxy-4-chloropyridine derivatives [2]. These intermediates are documented precursors to corticotropin-releasing factor (CRF) antagonists with potential anti-inflammatory activity. The allyloxy group at C4 can be retained for subsequent diversification or cleaved to reveal the free 4-hydroxypyridine. This scenario is directly supported by patent-classified synthetic methodology. [Source: Section 3, Evidence Item 3]

Investigational Studies of 4-Allyloxypyridine Electronic Modulation by C2 Substituents in Claisen Rearrangement

Use 2-chloro-4-(prop-2-en-1-yloxy)pyridine as a probe substrate to investigate how electron-withdrawing C2 substituents modify the thermal Claisen rearrangement behavior of 4-allyloxypyridines. While unsubstituted 4-allyloxypyridine fails to rearrange productively (producing only polymer [3]), the electron-deficient pyridine ring in the target compound may alter the activation barrier and product distribution, enabling access to 3-allyl-4-hydroxy-2-pyridones not attainable from simpler systems. This scenario addresses a literature gap and provides fundamental mechanistic insight. [Source: Section 3, Evidence Item 2]

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